

Discovery and history of substituted pyrazoles

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Compound of Interest

Compound Name: 5-(4-Bromophenyl)-1-methyl-1H-pyrazole

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An In-depth Technical Guide to the Discovery and History of Substituted Pyrazoles

Introduction: The Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms.^{[1][2]} This structural motif is a cornerstone in medicinal chemistry and agrochemical research, serving as a versatile scaffold for developing a wide array of biologically active molecules.^{[3][4]} The unique physicochemical properties of the pyrazole ring, including its ability to participate in hydrogen bonding and its metabolic stability, have made it a "privileged scaffold" in drug discovery.^{[5][6]} While pyrazoles are rare in nature, the first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959.^{[2][7]} However, the history of pyrazoles is predominantly a story of synthetic chemistry, beginning in the late 19th century and leading to the development of blockbuster drugs and essential crop protection agents.^{[1][8]}

The Dawn of Pyrazole Chemistry: The Knorr Synthesis

The history of substituted pyrazoles began in 1883 with the German chemist Ludwig Knorr.^[9]^{[10][11]} While attempting to synthesize a quinoline derivative, Knorr unexpectedly discovered the first pyrazole, a pyrazolone, which he named antipyrine.^{[1][12][13]} This seminal work involved the condensation of a β -ketoester (ethyl acetoacetate) with a hydrazine derivative (phenylhydrazine), a reaction now famously known as the Knorr pyrazole synthesis.^{[9][14][15]}

This discovery laid the foundation for the entire field of pyrazole chemistry, providing a versatile and foundational method for creating a wide variety of substituted pyrazoles.[9][11]

Key Synthetic Methodologies

Since Knorr's initial discovery, numerous methods have been developed for the synthesis of the pyrazole nucleus. The most common and historically significant approach remains the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds.[11][16] This method is simple, rapid, and allows for the creation of polysubstituted pyrazoles, although it can sometimes result in a mixture of two regioisomers when substituted hydrazines are used.[10][11]

Other important synthetic routes include:

- **Reaction with Acetylenic Ketones:** The cyclocondensation of hydrazines with acetylenic ketones has been known for over a century, also potentially yielding regioisomeric mixtures.[16]
- **Reaction with α,β -Unsaturated Carbonyls:** Hydrazine salts can react with α,β -unsaturated aldehydes and ketones to form substituted pyrazoles.[16][17]
- **1,3-Dipolar Cycloadditions:** This method involves the reaction of diazo compounds with alkynes or alkenes.[11][16]
- **Multicomponent Reactions:** Modern synthetic chemistry has developed one-pot, multicomponent reactions that allow for the efficient assembly of complex pyrazole structures from simple starting materials.[2][11]

Milestones in Pyrazole Development

The journey from Knorr's foundational discovery to modern therapeutics has been marked by key milestones that expanded the application of the pyrazole scaffold.

Year	Milestone	Significance
1883	Ludwig Knorr reports the first synthesis of a substituted pyrazole (antipyrine).[9][12]	Establishes the field of pyrazole chemistry with the "Knorr pyrazole synthesis".[10][11]
1959	Isolation of 1-pyrazolyl-alanine from watermelon seeds.[7]	First discovery of a naturally occurring pyrazole derivative.[2]
1980	The pyrazole herbicide Pyrazolynate is introduced to the market by Sankyo.[18]	Marks the beginning of the successful application of pyrazoles in the agrochemical industry.[18]
1998	Celecoxib (Celebrex®) is approved by the FDA.[19][20]	The first selective COX-2 inhibitor, demonstrating the power of rational drug design with a pyrazole core.[21]
2006	Rimonabant (Acomplia®) is approved in Europe.[22]	First-in-class selective CB1 receptor blocker for obesity, though later withdrawn.[22][23]

Substituted Pyrazoles in Pharmaceuticals

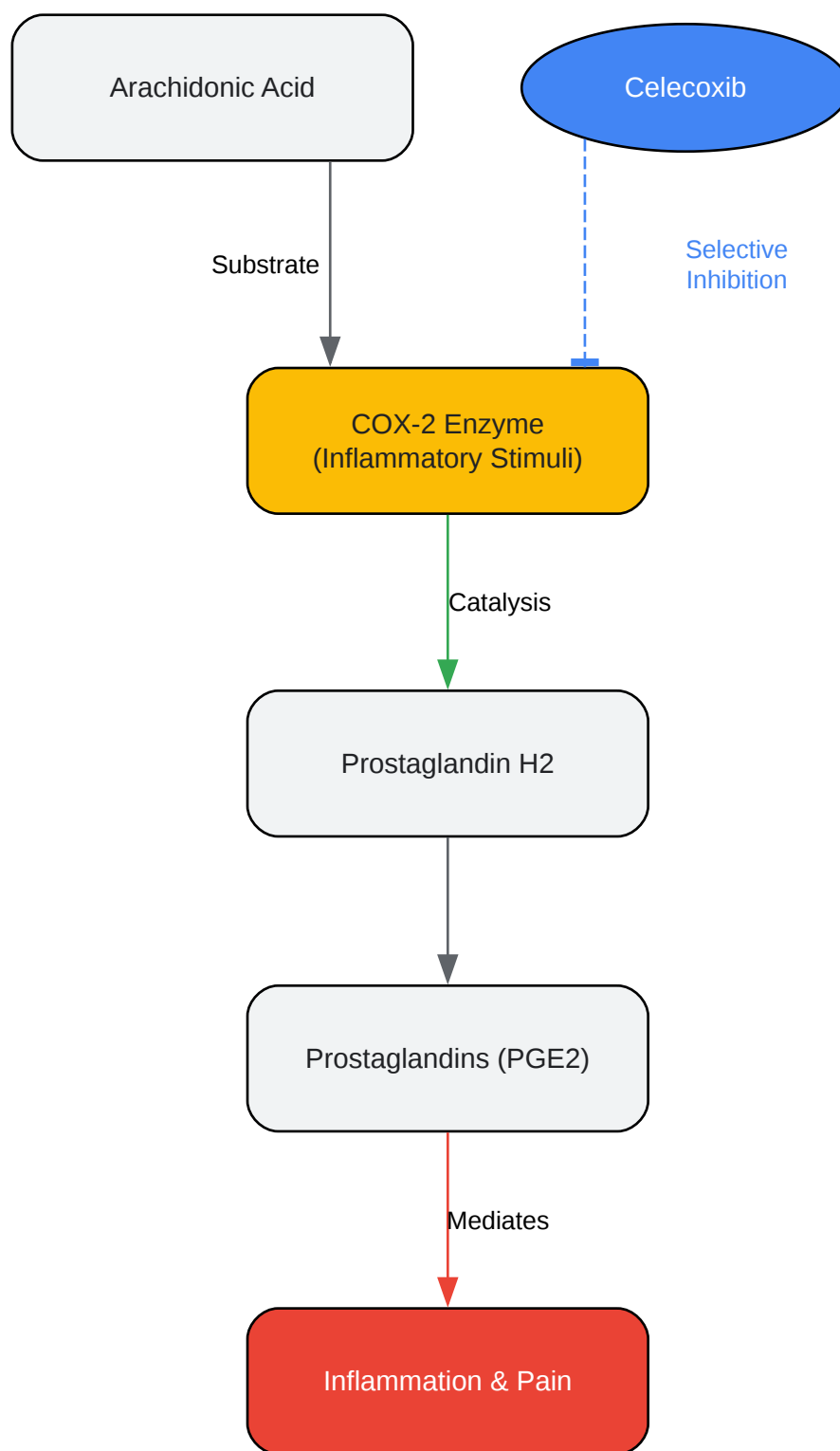
The pyrazole nucleus is a core component of numerous approved drugs used to treat a wide range of conditions, from inflammation and pain to cancer and obesity.[5][24]

Anti-inflammatory Drugs: Selective COX-2 Inhibitors (Celecoxib)

The development of Celecoxib (Celebrex®) is a landmark achievement in rational drug design.[21] The discovery of two cyclooxygenase (COX) isoforms, COX-1 and COX-2, in the early 1990s was revolutionary.[21] COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal lining, while COX-2 is induced during inflammation.[19][21] This presented

a clear therapeutic target: selectively inhibiting COX-2 could reduce inflammation and pain without the gastrointestinal side effects of non-selective NSAIDs.[21]

A team at the Searle division of Monsanto, led by John Talley, discovered and developed Celecoxib, a diaryl-substituted pyrazole.[19][20] The structure-activity relationship studies revealed that a para-sulfamoylphenyl group at the N1 position of the pyrazole ring was crucial for its potent and selective inhibition of COX-2.[20] This sulfonamide side chain binds to a specific hydrophilic side pocket in the COX-2 enzyme active site, a pocket that is absent in COX-1, thereby conferring its selectivity.[20][21] Celecoxib was approved by the FDA in December 1998.[19][20]



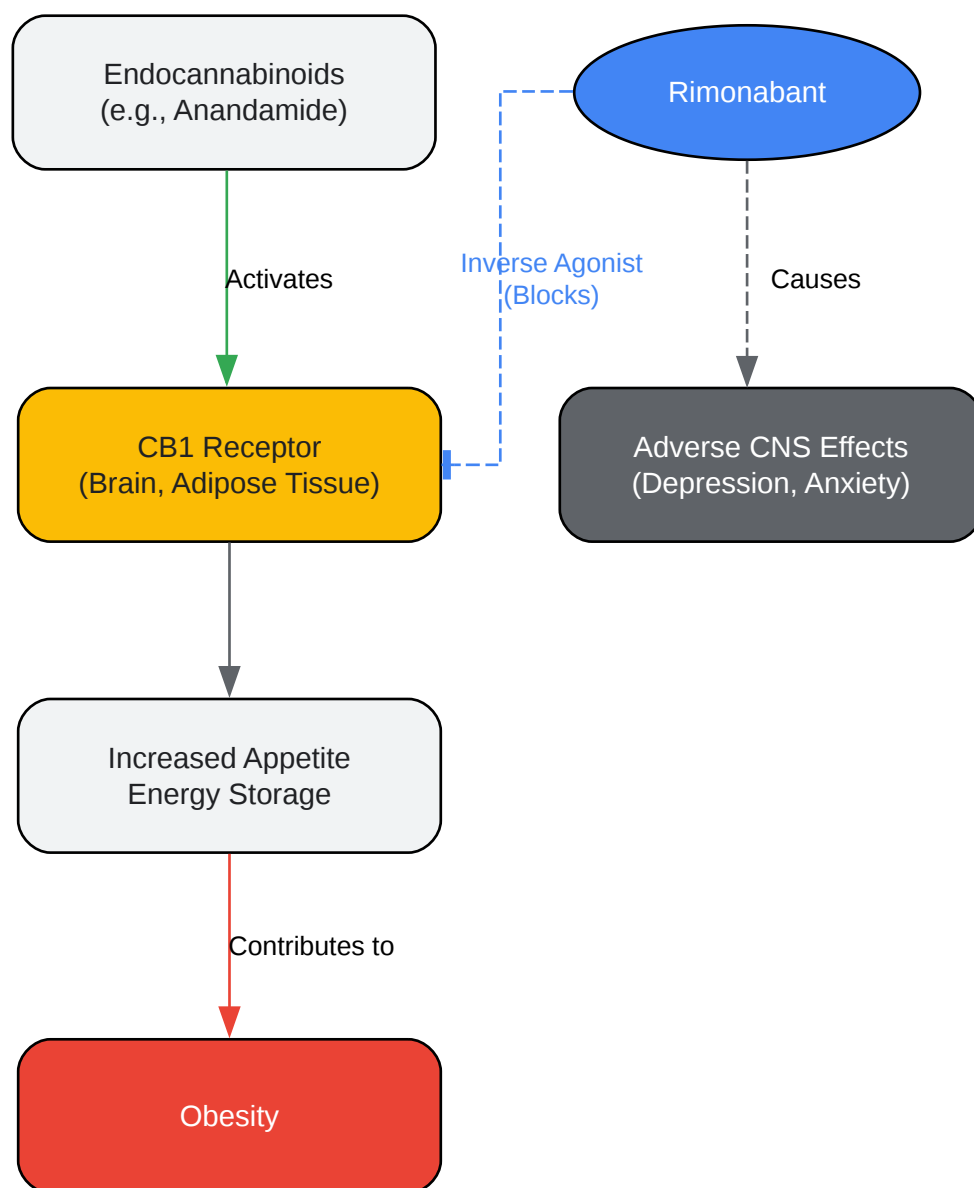
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Caption: Signaling pathway of COX-2 inhibition by Celecoxib.

Antiobesity Drugs: CB1 Receptor Antagonists (Rimonabant)

Rimonabant (Acomplia®) was the first selective cannabinoid CB1 receptor blocker developed for the treatment of obesity.[22][25] The endocannabinoid system, including the CB1 receptor, is known to play a role in regulating appetite and energy balance.[23][26] Discovered and developed by Sanofi-Aventis, Rimonabant is a 1,5-diarylpyrazole derivative.[22] It functions as an inverse agonist of the CB1 receptor, meaning it binds to the receptor and produces the opposite pharmacological response to an agonist.[22][23]

Clinical trials demonstrated that Rimonabant, in conjunction with diet and exercise, led to significant weight loss and improvements in metabolic risk factors.[23] It was approved by the European Commission in June 2006.[22] However, post-marketing surveillance revealed serious psychiatric side effects, including depression and anxiety, due to the blockade of CB1 receptors in the brain.[23][26] These safety concerns ultimately led to its worldwide withdrawal in 2008, and it was never approved in the United States.[22]



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Caption: Signaling pathway of CB1 receptor antagonism by Rimonabant.

Substituted Pyrazoles in Agrochemicals

The pyrazole ring is a key structural element in many commercially successful pesticides.[8]
[18] Pyrazole derivatives have a long history of use in the agrochemical industry as herbicides, insecticides, and fungicides.[16][27]

- **Herbicides:** The history of pyrazole-containing herbicides dates back to the 1970s with the discovery of pyrazolynate by Sankyo, which was introduced to the market in 1980.[18] Many

pyrazole herbicides function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key enzyme in plant pigment biosynthesis.[8][18]

- Insecticides: Fipronil is one of the most commercially successful insecticides and features a pyrazole core.[28] These types of insecticides, known as fiproles, act by blocking GABA-gated chloride channels in insects, leading to central nervous system disruption.[8]

Compound	Class	Target/Mode of Action
Pyrazolynate	Herbicide	4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor[8][18]
Tebufenpyrad	Acaricide/Insecticide	Mitochondrial electron transport inhibitor (Complex I) [16]
Fipronil	Insecticide	GABA-gated chloride channel blocker[8]
Cyantraniliprole	Insecticide	Ryanodine receptor modulator[16]

Experimental Protocols

Protocol 1: The Original Knorr Pyrazole Synthesis (1883)

This protocol is based on the original 1883 publication by Ludwig Knorr for the synthesis of 1-phenyl-3-methyl-5-pyrazolone.[9]

Materials:

- Phenylhydrazine (100 g)
- Ethyl acetoacetate (125 g)

Apparatus:

- Reaction vessel suitable for heating

- Water bath
- Apparatus for separating immiscible liquids
- Crystallization dish

Procedure:

- **Reaction Mixture Preparation:** In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate.[9]
- **Initial Condensation:** The mixture was allowed to stand at ambient temperature. An initial condensation reaction occurred, resulting in the formation of an oily product and water.[9]
- **Separation of Water:** The water formed during the initial condensation was separated from the oily product.[9]
- **Cyclization:** The oily condensation product was then heated on a water bath for an extended period, which induced cyclization to form the pyrazolone ring.[9]
- **Isolation and Purification:** Upon cooling, the product solidified. It was then purified by crystallization.

Protocol 2: A Fundamental Synthesis of Celecoxib

This protocol describes a common and fundamental approach for the synthesis of the Celecoxib core structure, involving the condensation of a substituted hydrazine with a β -diketone.[21][29]

Materials:

- 4-Hydrazinobenzenesulfonamide hydrochloride
- 1,1,1-Trifluoro-4-(4-methylphenyl)-2,4-butanedione
- Ethanol

Apparatus:

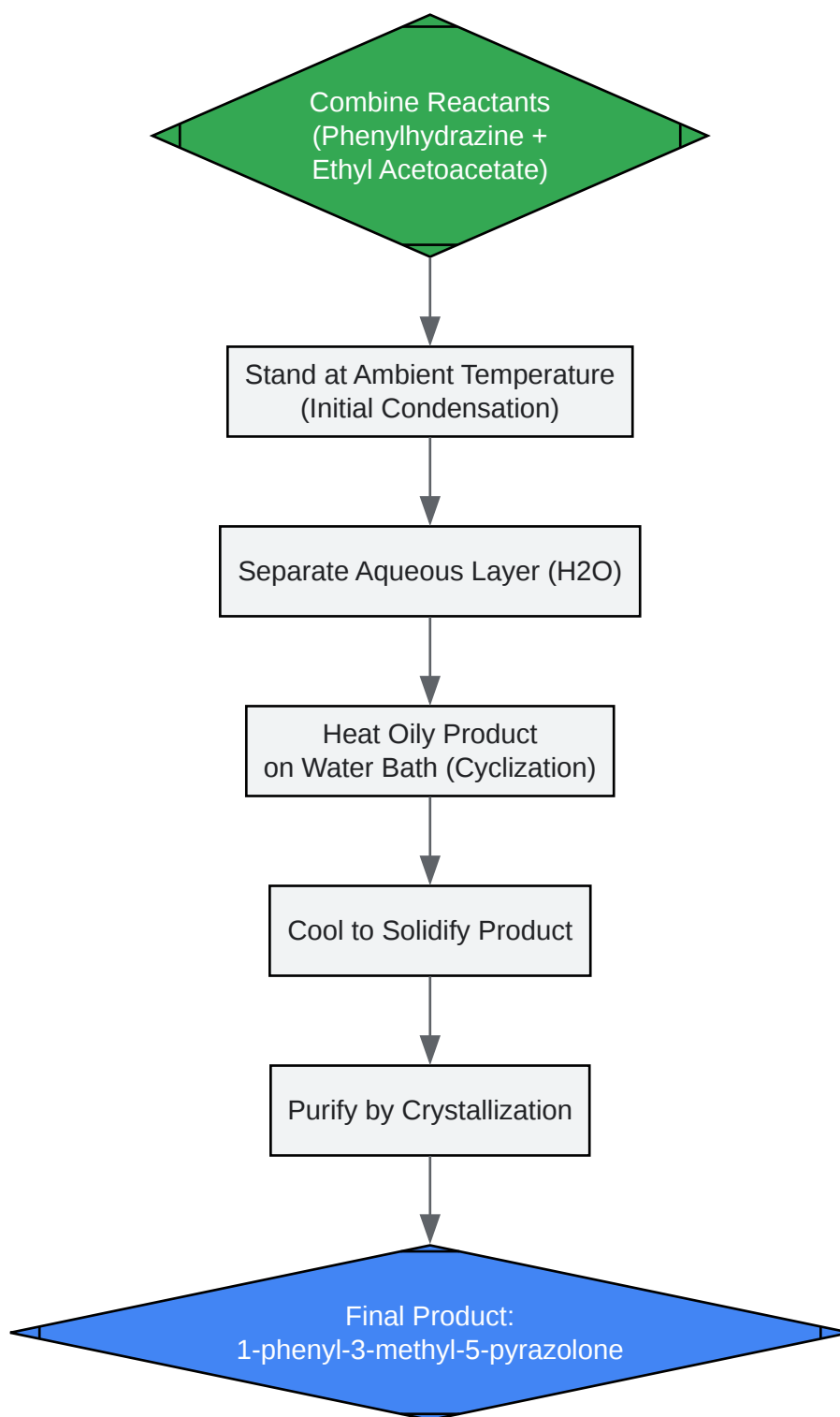
- Round-bottomed flask with reflux condenser
- Heating mantle
- Stirring apparatus
- Filtration apparatus

Procedure:

- **Reaction Setup:** A mixture of 4-hydrazinobenzenesulfonamide hydrochloride and 1,1,1-trifluoro-4-(4-methylphenyl)-2,4-butanedione is suspended in ethanol in a round-bottomed flask.
- **Condensation Reaction:** The mixture is heated to reflux and stirred for several hours to facilitate the condensation and cyclization reaction, forming the 1,5-diarylpyrazole ring.
- **Isolation:** After the reaction is complete, the mixture is cooled to room temperature. The product, Celecoxib, often precipitates from the solution.
- **Purification:** The crude product is collected by filtration, washed with cold ethanol, and then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the final product.

Visualizations of Workflows and Pathways

Caption: Reaction pathway of the Knorr Pyrazole Synthesis.



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Caption: Experimental workflow for the first synthesis of a pyrazole.

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